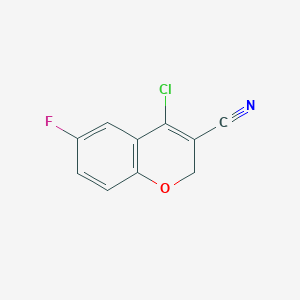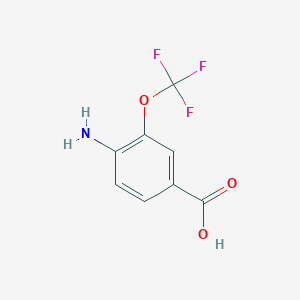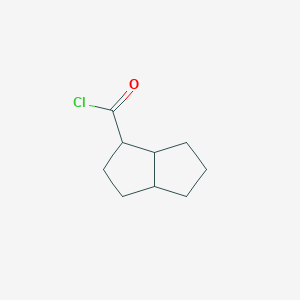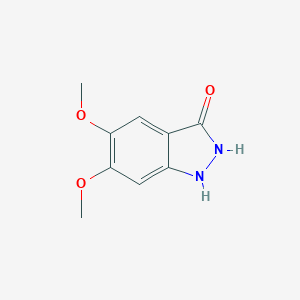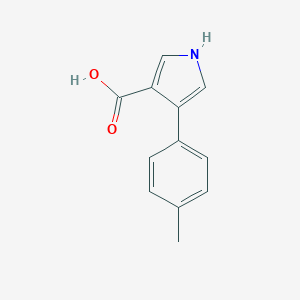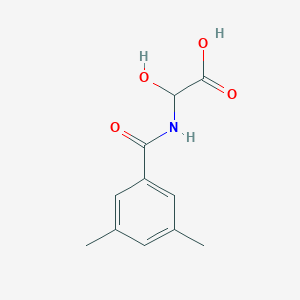![molecular formula C7H9NO4S B071138 (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-53-1](/img/structure/B71138.png)
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, commonly known as 'ATB-1', is a synthetic compound with a unique chemical structure. It is a bicyclic amino acid that is structurally similar to glutamate and is a potent agonist of the excitatory amino acid transporter subtype 3 (EAAT3). ATB-1 has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
作用机制
ATB-1 acts as a competitive inhibitor of (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, which leads to an increase in the extracellular concentration of glutamate. This increase in glutamate concentration has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength over time. This mechanism of action has been implicated in the potential therapeutic effects of ATB-1 in the treatment of various neurological disorders.
生化和生理效应
ATB-1 has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is thought to be responsible for its potential therapeutic effects in the treatment of various neurological disorders. Additionally, ATB-1 has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in various physiological processes, including mood regulation and attention.
实验室实验的优点和局限性
One of the main advantages of ATB-1 for lab experiments is its specificity for (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid. This allows for the selective modulation of glutamate signaling in the brain without affecting other glutamate transporters or receptors. Additionally, ATB-1 has been shown to be stable in vitro, which makes it an ideal compound for use in various lab experiments.
One limitation of ATB-1 for lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its potential therapeutic applications. Additionally, ATB-1 has been shown to have a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on ATB-1. One potential direction is the development of more potent and selective (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid agonists. Additionally, further research is needed to elucidate the exact mechanisms of action of ATB-1 and its potential therapeutic applications in the treatment of various neurological disorders. Finally, the development of more effective delivery methods for ATB-1 may increase its potential as a therapeutic agent.
合成方法
ATB-1 can be synthesized in the laboratory using a multi-step process. The first step involves the reaction of L-cysteine with 2-bromoacetaldehyde diethyl acetal to form a cyclic intermediate. This intermediate is then treated with 1,3-dibromo-5,5-dimethylhydantoin to form the bicyclic structure of ATB-1. The final step involves the hydrolysis of the diethyl acetal group to form the carboxylic acid groups.
科学研究应用
ATB-1 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent agonist of (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, which is a glutamate transporter that is primarily expressed in the brain. (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is responsible for regulating the extracellular concentration of glutamate, which is a crucial neurotransmitter involved in various physiological processes, including learning and memory.
属性
CAS 编号 |
191471-53-1 |
|---|---|
产品名称 |
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
分子式 |
C7H9NO4S |
分子量 |
203.22 g/mol |
IUPAC 名称 |
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 |
InChI 键 |
QBHIOYZCUZBIEN-MDASVERJSA-N |
手性 SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2S1)C(=O)O)(C(=O)O)N |
SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
规范 SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
同义词 |
2-thia-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid LY 389795 LY-389795 LY389795 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



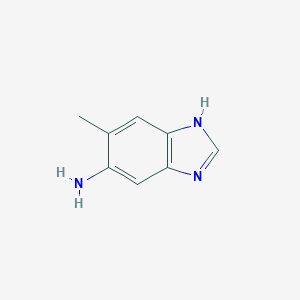
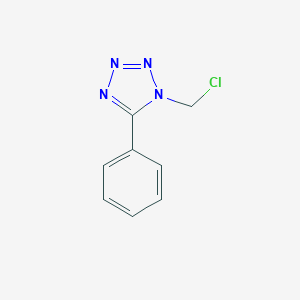
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
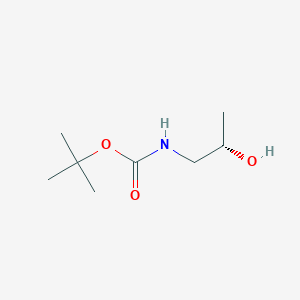
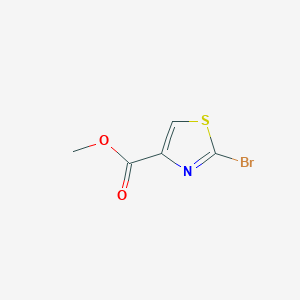
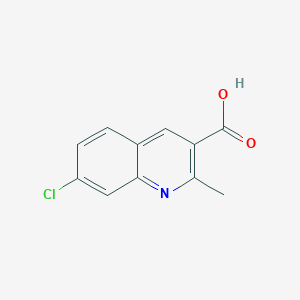
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)
